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Introduction and Principle
Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis

of ester bonds in triglycerides.[1] The accurate measurement of lipase activity is crucial for

various applications, including drug discovery for conditions like obesity and pancreatitis,

enzyme characterization, and industrial biotechnology.[1] This document details a robust and

widely used spectrophotometric assay for determining lipase activity using p-nitrophenyl (pNP)

esters, such as p-nitrophenyl formate, acetate, butyrate, or palmitate, as chromogenic

substrates.[2][3]

The assay principle is based on the enzymatic hydrolysis of a p-nitrophenyl ester by lipase.

This reaction releases a fatty acid and p-nitrophenol (pNP).[4] In an alkaline buffer (typically pH

> 7.5), the liberated p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a

distinct yellow color and can be quantified by measuring the increase in absorbance at 405-415

nm.[5][6] The rate of p-nitrophenolate formation is directly proportional to the lipase activity in

the sample.[7] This method is convenient, cost-effective, and highly adaptable for high-

throughput screening (HTS) formats.[1][6]
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Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format but can be adapted as needed.

2.1. Materials and Reagents

p-Nitrophenyl ester substrate (e.g., p-nitrophenyl formate, acetate, butyrate, palmitate)

Lipase enzyme (e.g., from Candida rugosa, porcine pancreas, or recombinant source)

Tris-HCl buffer (50 mM, pH 7.5-9.0)[5]

Isopropanol or another suitable organic solvent (e.g., ethanol, chloroform for long-chain

esters)[7][8][9]

Emulsifying agent (e.g., Triton X-100, sodium deoxycholate)[6][8]

96-well clear, flat-bottom microplates[4]

Microplate reader capable of measuring absorbance at 405-415 nm and maintaining a

constant temperature[4][7]

Incubator

2.2. Reagent Preparation

Assay Buffer (50 mM Tris-HCl, pH 8.0):

Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

Adjust the pH to 8.0 using 1 M HCl.[4]

Bring the final volume to 1 L with deionized water.

Add an emulsifying agent like Triton X-100 to a final concentration of 0.1-0.5% (v/v) to aid

in substrate solubility, especially for longer-chain esters.[8]

Store at 4°C.
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Substrate Stock Solution (10 mM):

Dissolve the p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[8] For

esters with very long acyl chains (e.g., stearate), chloroform may be a more suitable

solvent.[7]

This solution should be prepared fresh and protected from light to prevent spontaneous

hydrolysis.[4]

Enzyme Solution:

Prepare a stock solution of the lipase enzyme in the Assay Buffer.

The optimal concentration depends on the specific activity of the enzyme and must be

determined empirically to ensure a linear reaction rate over the measurement period. A

series of dilutions should be tested.[7]

2.3. Assay Procedure

Microplate Setup: Add 180 µL of Assay Buffer to each well of a 96-well microplate. Include

wells for blanks (no enzyme), positive controls (known lipase standard), and test samples.[4]

Substrate Addition: Add 10 µL of the 10 mM p-nitrophenyl ester stock solution to each well.

The final substrate concentration will be 0.5 mM in a 200 µL total reaction volume.[4]

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5

minutes to allow the temperature to equilibrate.[4][8]

Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to the appropriate

wells. For blank wells, add 10 µL of Assay Buffer instead of the enzyme solution.[4]

Absorbance Measurement: Immediately place the microplate in a reader pre-warmed to the

assay temperature. Measure the increase in absorbance at 405 nm (or a wavelength

between 405-415 nm) at regular intervals (e.g., every 30-60 seconds) for a total of 10-30

minutes.[4][8]
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3.1. Calculation of Lipase Activity

Calculate the Rate of Reaction: For each well, plot absorbance versus time. Determine the

initial linear rate of the reaction (ΔAbs/min). Subtract the rate of the blank (spontaneous

hydrolysis) from the sample rates.[4]

Calculate Lipase Activity: Use the Beer-Lambert law (A = εcl) to calculate the enzyme

activity.

Activity (U/mL) = [(ΔAbs/min) / (ε * l)] * (V_total / V_enzyme) * D

Where:

ΔAbs/min: The rate of change of absorbance at 405 nm.[7]

ε (epsilon): Molar extinction coefficient of p-nitrophenol. At pH 8.0, this is approximately

18,000 M⁻¹cm⁻¹.[7][10]

l: Path length of the light in the well (cm). This is typically provided by the microplate

manufacturer or can be calculated based on the volume.

V_total: Total reaction volume in the well (e.g., 0.2 mL).[7]

V_enzyme: Volume of the enzyme solution added (e.g., 0.01 mL).[7]

D: Dilution factor of the enzyme solution.

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-

nitrophenol per minute under the specified assay conditions.[7]

3.2. Summary Tables

Table 1: Recommended Reagent and Assay Conditions
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Parameter Recommended Value Notes

Substrate p-Nitrophenyl ester
Choice depends on lipase
specificity (see Table 3).[1]

Substrate Stock Conc. 10 mM in Isopropanol
Prepare fresh daily; protect

from light.[8]

Final Substrate Conc. 0.5 - 1.0 mM
May require optimization

based on enzyme Km.[11]

Buffer System 50 mM Tris-HCl
Sodium phosphate buffer can

also be used.[6]

pH 8.0 - 9.0

Higher pH increases pNP

absorbance but also

spontaneous hydrolysis.[6][12]

Emulsifier 0.1-0.5% (v/v) Triton X-100
Crucial for solubilizing longer-

chain esters.[8]

Temperature 37°C

Optimize based on the specific

enzyme's optimal temperature.

[11]

Wavelength 405 - 415 nm

Corresponds to the

absorbance maximum of the p-

nitrophenolate ion.[5]

| Total Reaction Volume | 200 µL | For a standard 96-well plate format.[6] |

Table 2: Troubleshooting Guide
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Issue Potential Cause(s) Suggested Solution(s)

High Background Signal
Spontaneous hydrolysis of
the substrate.

Prepare substrate solution
fresh; run a blank control
for every experiment and
subtract its rate.[4]

Contamination in reagents.

Use high-purity water and

reagents; filter buffer if

necessary.

No or Low Activity Inactive enzyme.

Use a fresh enzyme

preparation; verify storage

conditions (-20°C with

glycerol).[6]

Incorrect pH or temperature.

Verify buffer pH and ensure the

plate reader is at the correct

temperature.

Presence of inhibitors (e.g.,

ammonium salts).

Be aware that ammonium

sulfate from protein purification

can interfere with the assay.

[13]

Non-linear Reaction Rate Substrate depletion.

Use a lower enzyme

concentration or a higher

substrate concentration.

Enzyme denaturation.
Check assay temperature and

buffer stability.

| | Substrate insolubility. | Ensure adequate emulsifier concentration and mixing. |

Table 3: Example Data on Lipase Substrate Specificity The activity of a lipase can vary

significantly with the acyl chain length of the p-nitrophenyl ester substrate. This table shows

typical relative maximal velocity (Vmax) values for a wild-type lipase from Thermomyces

lanuginosus.[3][14]
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Substrate Acyl Chain Length Vmax (U/mg protein)

p-Nitrophenyl acetate C2 0.42[3][14]

p-Nitrophenyl butyrate C4 0.95[3][14]

p-Nitrophenyl octanoate C8 1.10[3][14]

p-Nitrophenyl dodecanoate C12 0.78[3][14]

p-Nitrophenyl palmitate C16 0.18[3][14]

Note: This data indicates a preference of this particular lipase for medium-chain fatty acid

esters.[14]
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Experimental Workflow
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Workflow for the spectrophotometric lipase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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